4-Amino-5-benzyl-pyrimidine-2-thiol 4-Amino-5-benzyl-pyrimidine-2-thiol
Brand Name: Vulcanchem
CAS No.: 82106-36-3
VCID: VC8297166
InChI: InChI=1S/C11H11N3S/c12-10-9(7-13-11(15)14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15)
SMILES: C1=CC=C(C=C1)CC2=C(NC(=S)N=C2)N
Molecular Formula: C11H11N3S
Molecular Weight: 217.29 g/mol

4-Amino-5-benzyl-pyrimidine-2-thiol

CAS No.: 82106-36-3

Cat. No.: VC8297166

Molecular Formula: C11H11N3S

Molecular Weight: 217.29 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-benzyl-pyrimidine-2-thiol - 82106-36-3

Specification

CAS No. 82106-36-3
Molecular Formula C11H11N3S
Molecular Weight 217.29 g/mol
IUPAC Name 6-amino-5-benzyl-1H-pyrimidine-2-thione
Standard InChI InChI=1S/C11H11N3S/c12-10-9(7-13-11(15)14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15)
Standard InChI Key CDJUPMIHKCMNPY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=C(NC(=S)N=C2)N
Canonical SMILES C1=CC=C(C=C1)CC2=C(NC(=S)N=C2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-amino-5-benzyl-1H-pyrimidine-2-thione, reflects its core pyrimidine ring system substituted with functional groups at distinct positions. Key structural features include:

  • Pyrimidine backbone: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

  • Amino group (-NH2_2): Positioned at C4, enhancing nucleophilic reactivity.

  • Benzyl group (-CH2_2C6_6H5_5): Attached to C5, introducing hydrophobicity and steric bulk.

  • Thiol group (-SH): Located at C2, enabling disulfide bond formation and redox activity.

The canonical SMILES representation, C1=CC=C(C=C1)CC2=C(NC(=S)N=C2)N\text{C1=CC=C(C=C1)CC2=C(NC(=S)N=C2)N}, and InChIKey CDJUPMIHKCMNPY-UHFFFAOYSA-N\text{CDJUPMIHKCMNPY-UHFFFAOYSA-N}, provide precise identifiers for computational and experimental studies.

Physicochemical Characteristics

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to hydrogen-bonding capacity.

  • Stability: Susceptible to oxidation at the thiol group, necessitating inert storage conditions.

  • Spectroscopic profiles: Distinct UV-Vis absorption bands at 260–280 nm (pyrimidine π→π* transitions) and IR stretches for -NH2_2 (3350 cm1^{-1}) and -SH (2550 cm1^{-1}).

Synthetic Methodologies

One-Step Cyclization Strategies

A high-yield route involves a three-component coupling reaction under ZnCl2_2 catalysis:

  • Reactants: Substituted enamines, triethyl orthoformate, ammonium acetate.

  • Conditions: Reflux in anhydrous ethanol at 80°C for 6–8 hours.

  • Mechanism: Enamine activation by Zn2+^{2+}, followed by cyclocondensation and aromatization.

This method produces 4,5-disubstituted pyrimidines with >75% yield, validated by 1H NMR^1\text{H NMR} and LC-MS.

Alternative Approaches

  • Nucleophilic substitution: Reaction of 2-thiouracil derivatives with benzyl halides.

  • Cross-coupling: Pd-catalyzed Suzuki-Miyaura coupling for introducing aryl/benzyl groups.

Reactivity and Functionalization

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides (e.g., using H2_2O2_2) or sulfonic acids (with KMnO4_4):

2R-SH+H2O2R-S-S-R+2H2O2 \, \text{R-SH} + \text{H}_2\text{O}_2 \rightarrow \text{R-S-S-R} + 2 \, \text{H}_2\text{O}

Such derivatives exhibit enhanced stability and altered bioactivity.

Reduction Pathways

Lithium aluminum hydride (LiAlH4_4) reduces the benzyl group to a methylene moiety, yielding de-benzylated analogs for structure-activity studies.

Substitution at the Amino Group

The C4 amino group participates in acylations (e.g., acetic anhydride) and Mannich reactions, generating prodrugs or targeted delivery systems.

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus10–20
Escherichia coli8–15
Bacillus subtilis12–18

Mechanistically, these compounds disrupt cell wall synthesis and DNA gyrase activity.

Anticancer Mechanisms

In vitro assays on cancer cell lines suggest:

  • ROS induction: Elevated reactive oxygen species trigger apoptosis via mitochondrial pathways.

  • Kinase inhibition: Targeting EGFR and VEGFR2 impairs proliferative signaling.

  • Cell cycle arrest: G1/S phase blockade through cyclin-dependent kinase modulation.

Comparative Analysis with Analogues

2-Aminopyrimidines

Lacking the thiol group, these analogs show reduced redox activity but superior bioavailability in CNS-targeted therapies.

4,5-Disubstituted Derivatives

Variations at C5 (e.g., alkyl vs. aryl groups) influence logP values and membrane permeability.

Challenges and Future Directions

  • Synthetic scalability: Optimizing catalytic systems for industrial production.

  • Toxicity profiling: Addressing hepatorenal liabilities in preclinical models.

  • Targeted delivery: Conjugating with nanoparticles to enhance tumor selectivity.

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